Formycin b

Vue d'ensemble

Description

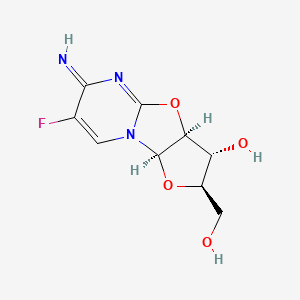

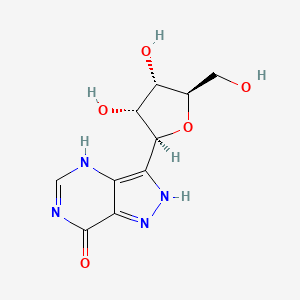

La Formycine B est un analogue nucléosidique avec la formule chimique

C10H12N4O5

et un poids moléculaire de 268,23 g/mol . Elle est connue pour ses propriétés antibiotiques et présente une activité antiparasitaire, en particulier contre les espèces de Leishmania . La Formycine B appartient à la classe des composés organiques appelés composés C-glycosylés, où un groupe sucre est lié par un carbone à un autre groupe via une liaison C-glycosidique .Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La Formycine B peut être synthétisée par diverses voies chimiques. Une méthode courante implique la condensation d'un dérivé de sucre approprié avec une base purine ou pyrimidine. La réaction nécessite généralement un catalyseur et des conditions de réaction spécifiques pour garantir la bonne stéréochimie et le rendement.

Méthodes de production industrielle : La production industrielle de la Formycine B implique souvent la fermentation microbienne. La bactérie Nocardia interforma est connue pour produire naturellement la Formycine B . Le processus de fermentation consiste à cultiver les bactéries dans un milieu riche en nutriments, suivi de l'extraction et de la purification du composé.

Analyse Des Réactions Chimiques

Types de réactions : La Formycine B subit plusieurs types de réactions chimiques, notamment :

Oxydation : La Formycine B peut être oxydée pour former divers dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule.

Substitution : Des réactions de substitution nucléophile peuvent se produire à des sites spécifiques sur la molécule.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium sont souvent utilisés.

Substitution : Les conditions pour les réactions de substitution varient mais impliquent souvent des nucléophiles tels que les halogénures ou les amines.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

Applications De Recherche Scientifique

La Formycine B a un large éventail d'applications en recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier les analogues nucléosidiques et leurs propriétés chimiques.

Biologie : La Formycine B est utilisée pour étudier les mécanismes de transport et de métabolisme des nucléosides dans les cellules.

Médecine : Elle a montré un potentiel dans le traitement des infections parasitaires, en particulier celles causées par les espèces de Leishmania.

Industrie : La Formycine B est utilisée dans le développement de nouveaux antibiotiques et agents antiparasitaires.

5. Mécanisme d'Action

La Formycine B exerce ses effets en ciblant des enzymes et des voies spécifiques dans les cellules. Elle inhibe la purine nucléoside phosphorylase et l'hypoxanthine-guanine phosphoribosyltransférase, qui sont essentielles au métabolisme des nucléotides . En perturbant ces voies, la Formycine B interfère avec la synthèse des nucléotides, ce qui conduit à l'inhibition de la croissance et de la prolifération cellulaire.

Mécanisme D'action

Formycin B exerts its effects by targeting specific enzymes and pathways in cells. It inhibits purine nucleoside phosphorylase and hypoxanthine-guanine phosphoribosyltransferase, which are crucial for nucleotide metabolism . By disrupting these pathways, this compound interferes with the synthesis of nucleotides, leading to the inhibition of cell growth and proliferation.

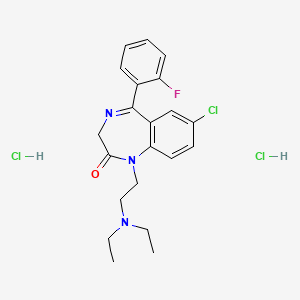

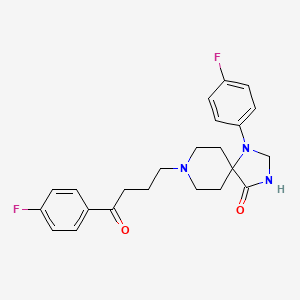

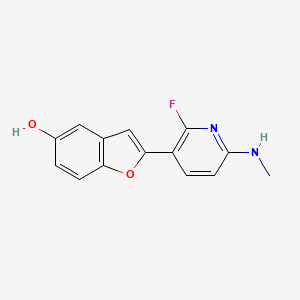

Comparaison Avec Des Composés Similaires

La Formycine B est unique parmi les analogues nucléosidiques en raison de sa structure et de son mode d'action spécifiques. Les composés similaires comprennent :

Formycine A : Un autre analogue nucléosidique avec des propriétés similaires mais une activité biologique différente.

Ribavirine : Un analogue nucléosidique antiviral à large spectre.

Acyclovir : Un composé antiviral utilisé principalement pour les infections à virus herpétiques.

Propriétés

IUPAC Name |

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5/c15-1-3-7(16)8(17)9(19-3)5-4-6(14-13-5)10(18)12-2-11-4/h2-3,7-9,15-17H,1H2,(H,13,14)(H,11,12,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCJZZBQNCXKAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NN=C2C(=O)N1)C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930213 | |

| Record name | 1,4-Anhydro-1-(7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13877-76-4 | |

| Record name | formycin b | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Anhydro-1-(7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.